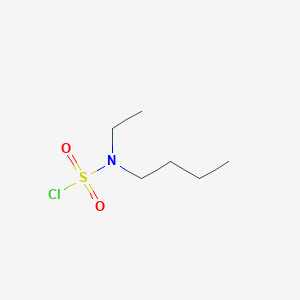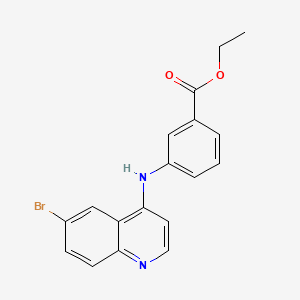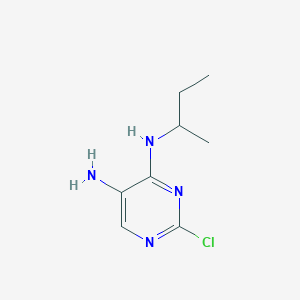![molecular formula C16H21NO4 B12122637 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a dimethylphenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 3,5-dimethylphenol using chloroacetyl chloride in the presence of a base such as pyridine to form 3,5-dimethylphenoxyacetyl chloride.
Coupling with Piperidine: The phenoxyacetyl chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and carboxylic acid group may play a role in binding to active sites, while the phenoxyacetyl moiety could influence the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Pipecolic Acid: A piperidine derivative with a carboxylic acid group, used in peptide synthesis.
Piperine: An alkaloid with a piperidine ring, known for its bioactive properties.
Piperidine-2-carboxylic Acid: Another piperidine derivative with applications in medicinal chemistry.
Uniqueness
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to the presence of the 3,5-dimethylphenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and may contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11-7-12(2)9-14(8-11)21-10-15(18)17-5-3-13(4-6-17)16(19)20/h7-9,13H,3-6,10H2,1-2H3,(H,19,20) |
Clave InChI |
PKTHHVNGIXMFIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)



![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
